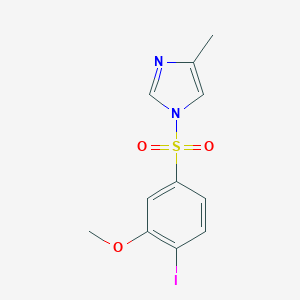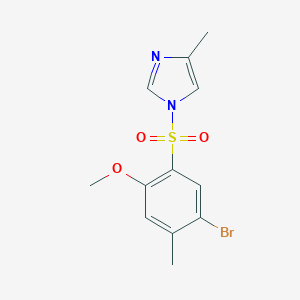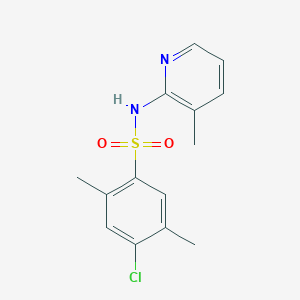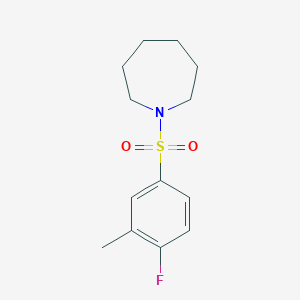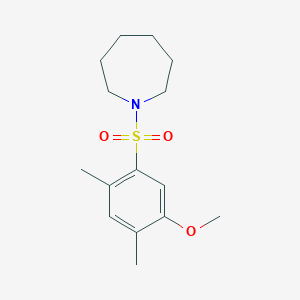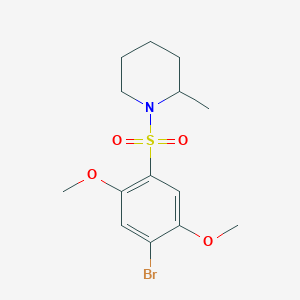
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole is a synthetic organic compound characterized by its unique structure, which includes a sulfonyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the imidazole ring in the presence of a base such as triethylamine.
Substitution Reactions: The tert-butyl and methoxy groups are introduced through electrophilic aromatic substitution reactions, often using tert-butyl chloride and methoxybenzene as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function, which may lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-5-methylimidazole: Similar structure but with a different position of the methyl group on the imidazole ring.
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-ethylimidazole: Similar structure but with an additional ethyl group on the imidazole ring.
Uniqueness
1-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-16-18-12(2)11-19(16)23(20,21)13-8-9-15(22-6)14(10-13)17(3,4)5/h8-11H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUUMKJXFOKWRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2,5-dimethoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345459.png)
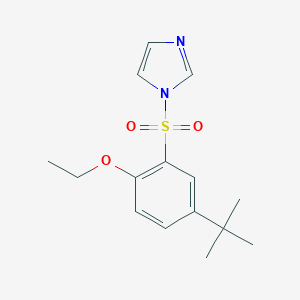
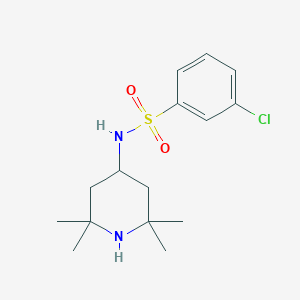
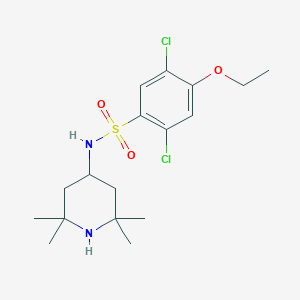
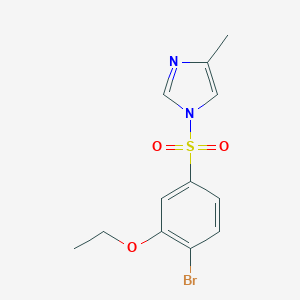
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345485.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345486.png)
